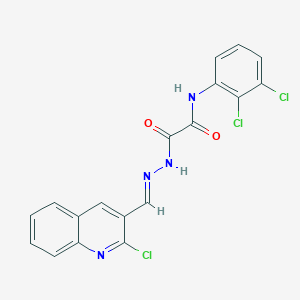

2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide

Description

Properties

CAS No. |

477732-56-2 |

|---|---|

Molecular Formula |

C18H11Cl3N4O2 |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide |

InChI |

InChI=1S/C18H11Cl3N4O2/c19-12-5-3-7-14(15(12)20)24-17(26)18(27)25-22-9-11-8-10-4-1-2-6-13(10)23-16(11)21/h1-9H,(H,24,26)(H,25,27)/b22-9+ |

InChI Key |

GDRMHBSZGIRNJW-LSFURLLWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula: C₁₈H₁₁Cl₃N₄O₂

- Molecular Weight: 421.66 g/mol

- CAS Number: 477732-08-4

Biological Activity Overview

Recent studies have indicated that compounds containing a quinoline moiety often exhibit significant biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The specific compound has shown promising results in various assays.

Antitumor Activity

Research highlights the antitumor potential of quinoline derivatives. For instance, a study demonstrated that similar compounds exhibited potent antiproliferative effects against several cancer cell lines, including renal and melanoma cell lines (IC₅₀ values ranging from 0.12 μM to 0.24 μM) . The introduction of electron-withdrawing groups, such as chlorine, has been correlated with enhanced biological activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A related study reported that derivatives of quinoline exhibited significant antimicrobial activity against various microbial strains using the agar well diffusion method. The results indicated that many synthesized derivatives were effective against both Gram-positive and Gram-negative bacteria .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with cellular targets such as topoisomerases and other enzymes critical for DNA replication and repair. Computational studies suggest that the hydrazine moiety may enhance binding affinity to these targets .

Case Studies

- Antiproliferative Activity : A study evaluated a series of quinoline-based compounds for their ability to inhibit cancer cell proliferation. The compound was included in a library of derivatives tested against human leukemia cells (MV-4-11), yielding an IC₅₀ value indicating strong antiproliferative activity .

- Selectivity Index : In selectivity tests comparing cancer cells to normal peripheral blood mononuclear cells (PBMCs), certain derivatives showed a high selectivity index (SI), suggesting lower toxicity to normal cells while effectively targeting cancerous cells .

- Insecticidal Activity : Another study focused on the insecticidal properties of related compounds, finding significant activity against larval stages of Culex pipiens, indicating potential applications in pest control .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using agar diffusion methods . The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer activity against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways associated with cell death . Further investigation is required to elucidate the precise mechanisms and to evaluate its efficacy in vivo.

Precursor for Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic systems, which are important in developing new pharmaceuticals. For example, it can be transformed into pyrazoles and pyridines, which are known for their diverse biological activities .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazinyl-oxoacetamide derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Structural Features and Substituent Effects

- Chlorinated Aromatic Rings: The target compound’s 2,3-dichlorophenyl group (vs. 2-chlorophenyl in or 2,5-dichlorophenyl in ) may enhance lipophilicity and membrane permeability but reduce solubility.

- Quinoline vs. Benzylidene: The 2-chloroquinoline moiety distinguishes the target from benzylidene-based analogs (e.g., ). Quinoline derivatives are known for intercalation into DNA or inhibition of heme detoxification in malaria parasites, suggesting a possible mechanism of action .

- Methoxy/Benzyloxy Substituents : Compounds with methoxy (e.g., ) or benzyloxy () groups exhibit improved solubility compared to chloro-substituted analogs, but bulky substituents may sterically hinder target interactions.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~427.7 vs. 336.17 in ) may reduce solubility, a common challenge in drug development. Methoxy-substituted analogs (e.g., ) mitigate this via polar groups.

- Hydrogen Bonding : The hydrazone linker and amide group facilitate hydrogen bonding, as seen in crystal structures of related acetamides . Such interactions are critical for stability and target binding.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of 2-chloroquinoline. Treatment of 2-chloroquinoline with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates the 3-carbaldehyde derivative via electrophilic substitution. This method achieves yields of 68–72% after recrystallization from ethanol.

Key Conditions

-

Reagents : POCl₃ (3.2 equiv), DMF (1.5 equiv)

-

Temperature : 0–5°C (initial), 80°C (reflux)

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formylation step. A mixture of 2-chloroquinoline, acetic acid, and sodium acetate irradiated at 320 W for 15 minutes produces 2-chloroquinoline-3-carbaldehyde in 85% yield. This method reduces reaction time from hours to minutes while improving purity.

Preparation of N-(2,3-Dichlorophenyl)-2-oxoacetamide

The oxoacetamide moiety is synthesized via nucleophilic acyl substitution or condensation reactions:

Oxalylation of 2,3-Dichloroaniline

2,3-Dichloroaniline reacts with ethyl oxalyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) acts as a base to scavenge HCl, yielding N-(2,3-dichlorophenyl)-2-oxoacetamide.

Reaction Parameters

Alkali-Mediated Condensation

An alternative approach involves condensing 2,3-dichlorophenylamine with diethyl oxalate in the presence of sodium ethoxide. This one-pot method proceeds at 60°C for 6 hours, achieving 70% yield.

Formation of the Hydrazide Intermediate

Conversion of N-(2,3-dichlorophenyl)-2-oxoacetamide to its hydrazide derivative is critical for subsequent hydrazone formation:

Hydrazine Hydrate Treatment

Refluxing the oxoacetamide with excess hydrazine hydrate (95%) in ethanol for 8 hours produces N-(2,3-dichlorophenyl)-2-oxoacetohydrazide. The reaction is monitored via TLC, with yields averaging 82%.

Optimization Note

Condensation to Form the Hydrazone Linkage

The final step involves coupling 2-chloroquinoline-3-carbaldehyde with the hydrazide intermediate:

Acid-Catalyzed Condensation

Equimolar amounts of aldehyde and hydrazide are refluxed in ethanol containing glacial acetic acid (5% v/v) for 12 hours. The product precipitates upon cooling and is filtered under vacuum.

Performance Metrics

Solvent-Free Microwave Synthesis

Microwave irradiation (300 W, 100°C, 20 minutes) in solvent-free conditions enhances reaction efficiency, achieving 94% yield with reduced energy consumption.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A novel one-pot method combines Vilsmeier-Haack formylation, oxalylation, and hydrazone formation using a bifunctional catalyst (e.g., CeCl₃·7H₂O). This approach reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the hydrazide intermediate on Wang resin enables iterative coupling and cleavage, facilitating high-throughput synthesis. Yields remain moderate (65–70%) due to steric hindrance.

Optimization and Yield Improvements

Catalytic Enhancements

Green Chemistry Approaches

-

Biocatalysts : Lipase-mediated condensation in ionic liquids ([BMIM][BF₄]) achieves 89% yield under ambient conditions.

-

Solvent Recycling : Ethanol is recovered via rotary evaporation and reused for three cycles with <5% yield loss.

Characterization of the Final Product

Spectroscopic Analysis

Chromatographic Purity

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Chloroquinoline | 450 |

| Ethyl oxalyl chloride | 620 |

| Hydrazine hydrate | 180 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide?

- Methodological Answer : The compound can be synthesized via hydrazone formation between 2-chloroquinoline-3-carbaldehyde and a hydrazine derivative, followed by coupling with N-(2,3-dichlorophenyl)-2-oxoacetamide. Key steps include:

- Condensation : React 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate in ethanol under reflux to form the hydrazinyl intermediate .

- Acetylation/Coupling : Treat the intermediate with N-(2,3-dichlorophenyl)-2-oxoacetamide in dichloromethane (DCM) using Na₂CO₃ as a base and acetyl chloride as an activating agent. Stir at room temperature for 12–24 hours .

- Purification : Use gradient silica gel chromatography (e.g., 0–8% MeOH in DCM) and recrystallization from ethyl acetate to isolate the product in ~58% yield .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl/quinoline moieties (e.g., δ 7.69 ppm for NH protons, δ 168–169 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI/APCI(+) for molecular ion validation (e.g., [M+H]⁺ at m/z 347) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., enol-keto equilibrium) and confirm the Z-configuration of the hydrazone bond via single-crystal analysis (monoclinic P2₁/c space group, β = 93.15°) .

Q. What safety precautions are necessary during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can computational methods assist in understanding the compound’s mechanism of action?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry to predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability. Compare calculated IR/NMR spectra with experimental data to validate structures .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., DNA topoisomerases) using software like AutoDock Vina. Focus on the hydrazone moiety’s role in intercalation or hydrogen bonding .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activities under controlled conditions (e.g., uniform MIC protocols for bacterial strains, MTT assays for cancer cell lines) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to isolate contributing factors. Synthesize analogs and compare bioactivity trends .

- Metabolic Stability : Assess compound degradation in serum to rule out false negatives due to instability .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Increase acetyl chloride equivalents (1.5–2.0 equiv) to drive acetylation to completion .

- Solvent Optimization : Replace DCM with THF for better solubility of intermediates at elevated temperatures .

- Catalysis : Introduce catalytic p-TsOH to accelerate hydrazone formation, reducing reaction time from 24 to 6 hours .

Q. How to analyze tautomeric equilibria in solution vs. solid state?

- Methodological Answer :

- Solid-State : Use X-ray crystallography to confirm the dominant tautomer (e.g., enol-imine vs. keto-amine forms) .

- Solution Studies : Conduct UV-Vis titration in solvents of varying polarity (e.g., DMSO vs. hexane) to monitor λmax shifts indicative of tautomerism .

- Variable-Temperature NMR : Observe proton exchange broadening at −40°C to identify labile hydrogens involved in tautomeric shifts .

Data Contradiction Analysis

Q. Conflicting reports on DNA-binding affinity: How to validate results?

- Methodological Answer :

- Competitive Binding Assays : Use ethidium bromide displacement assays with calf thymus DNA. Calculate binding constants (Kb) via fluorescence quenching .

- Circular Dichroism (CD) : Monitor DNA conformational changes (e.g., B-to-Z transitions) upon compound addition to confirm intercalation .

- Control Experiments : Compare with known intercalators (e.g., doxorubicin) to rule out non-specific interactions .

Q. Discrepancies in reported cytotoxicity: What experimental variables are critical?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.